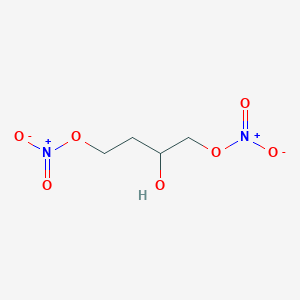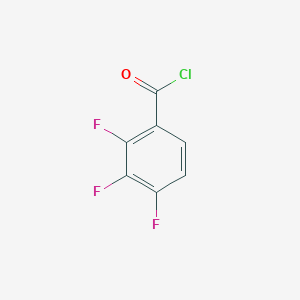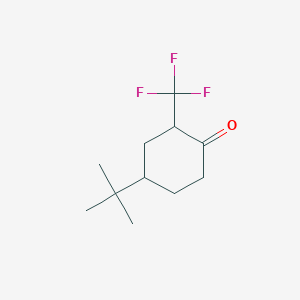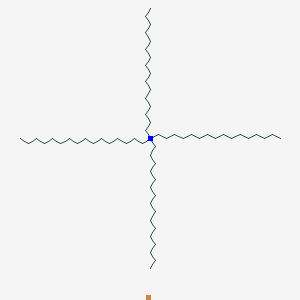![molecular formula C14H11ClINO2 B137453 2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid CAS No. 127792-24-9](/img/structure/B137453.png)
2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid is an organic compound with the molecular formula C14H11ClINO2 and a molecular weight of 387.6 g/mol. This compound is characterized by the presence of chloro and iodo substituents on the aniline ring, which are attached to a phenylacetic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and iodobenzene.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2-chloroaniline with iodobenzene.
Acylation: The coupled product is then subjected to acylation using chloroacetic acid in the presence of a suitable catalyst to form the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the iodo group to a hydrogen atom.
Substitution: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid involves its interaction with specific molecular targets. The chloro and iodo substituents on the aniline ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid can be compared with other similar compounds such as:
2-[2-(2-Chloroanilino)phenyl]acetic acid: Lacks the iodo substituent, which may result in different reactivity and biological activity.
2-[2-(2-Iodoanilino)phenyl]acetic acid: Lacks the chloro substituent, affecting its chemical properties and applications.
2-[2-(2-Bromo-6-iodoanilino)phenyl]acetic acid:
The unique combination of chloro and iodo substituents in this compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
127792-24-9 |
|---|---|
Formule moléculaire |
C14H11ClINO2 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
2-[2-(2-chloro-6-iodoanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11ClINO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) |
Clé InChI |
UNFZQVFWFZNVCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)






![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)





